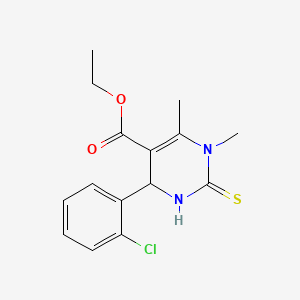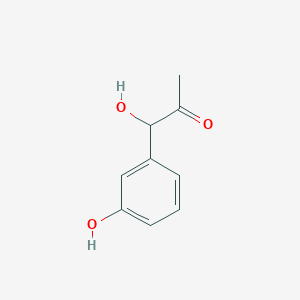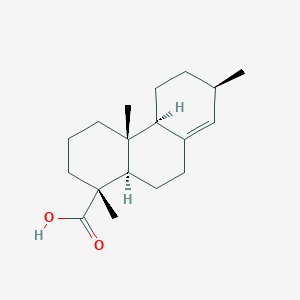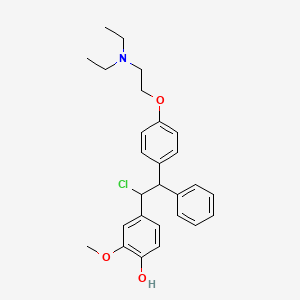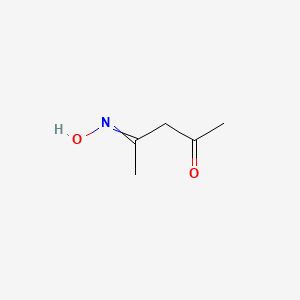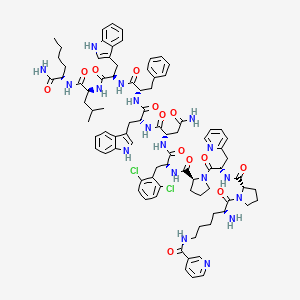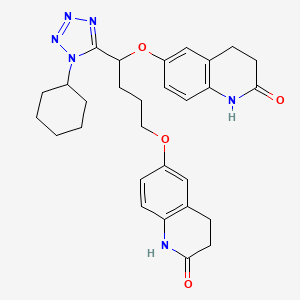
4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with oxidizing agents. One common method is the oxidation of 2,6-di-tert-butylphenol using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form the corresponding cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used as an intermediate in the production of antioxidants and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one involves its ability to donate hydrogen atoms, which can neutralize free radicals. This antioxidant activity is attributed to the presence of the hydroxyl group and the stability of the resulting phenoxyl radical. The compound can interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,6-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one is unique due to its specific structure, which imparts distinct antioxidant properties. Compared to similar compounds, it has a higher stability of the phenoxyl radical, making it a more effective antioxidant .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-6-10(3,12)5-4-9(8)11/h4-7,12H,1-3H3 |
InChI Key |
WRZMTCFJCIPNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(C=CC1=O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



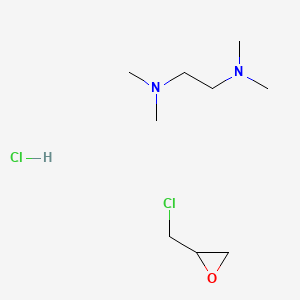
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
